N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Catalog No.
S16159912
CAS No.
M.F
C10H14F3N3O
M. Wt
249.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyraz...

Product Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

IUPAC Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Molecular Formula

C10H14F3N3O

Molecular Weight

249.23 g/mol

InChI

InChI=1S/C10H14F3N3O/c1-7(2)5-14-9(17)6-16-4-3-8(15-16)10(11,12)13/h3-4,7H,5-6H2,1-2H3,(H,14,17)

InChI Key

RZXOIQALVUSNNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=CC(=N1)C(F)(F)F

N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a chemical compound with the molecular formula C10H14F3N3OC_{10}H_{14}F_{3}N_{3}O and a molecular weight of 249.23 g/mol. This compound features a unique structure that includes a trifluoromethyl group attached to a pyrazole ring, making it of interest in various fields of research and application. The compound is characterized by its acetamide functional group, which is known for its versatility in

The chemical reactivity of N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can be attributed to its functional groups. The acetamide moiety can participate in nucleophilic substitution reactions, while the pyrazole ring can undergo various electrophilic substitutions due to the electron-withdrawing nature of the trifluoromethyl group. Additionally, this compound may engage in hydrogen bonding due to the amide functionality, influencing its solubility and interaction with biological targets.

Synthesis of N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can be achieved through several methods:

  • Condensation Reaction: A common approach involves the reaction between 3-(trifluoromethyl)-1H-pyrazole and an appropriate acyl chloride or anhydride in the presence of a base to form the acetamide.
  • Substitution Reaction: An alternative method may involve the alkylation of 3-(trifluoromethyl)-1H-pyrazole with 2-methylpropyl amine, followed by acetylation to yield the desired product.
  • Multi-step Synthesis: A more complex synthesis could include multiple steps involving protecting groups and selective reactions to build up the final structure.

N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery, particularly for conditions requiring anti-inflammatory or analgesic properties.
  • Agricultural Chemistry: Its unique chemical structure may also find applications in agrochemicals aimed at pest control or plant growth regulation.
  • Material Science: The compound could be explored for use in developing new materials with specific thermal or mechanical properties.

Interaction studies involving N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Protein Binding Affinity: Determining how well this compound binds to target proteins can provide insights into its pharmacokinetics.
  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes involved in inflammatory pathways could highlight its therapeutic potential.
  • Cellular Uptake: Understanding how this compound is absorbed by cells can inform dosage and delivery methods for potential therapeutic use.

Several compounds share structural similarities with N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amineC8H12F3N3C_{8}H_{12}F_{3}N_{3}Lacks acetamide group; potential for different biological activity .
4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideC17H14F3N3O2SC_{17}H_{14}F_{3}N_{3}O_{2}SContains a sulfonamide group; used in non-steroidal anti-inflammatory drugs .
2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamideC6H8ClN3OC_{6}H_{8}ClN_{3}OContains chlorine; different reactivity profile compared to trifluoromethyl .

Uniqueness

The uniqueness of N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide lies in its combination of a trifluoromethyl substituent on a pyrazole ring and an acetamide functional group, which may enhance both lipophilicity and biological activity compared to similar compounds. This structural combination could lead to distinct pharmacological effects that warrant further investigation.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.10889656 g/mol

Monoisotopic Mass

249.10889656 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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